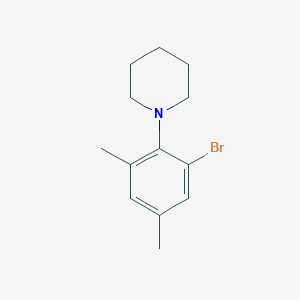

1-(2-Bromo-4,6-dimethylphenyl)piperidine

描述

1-(2-Bromo-4,6-dimethylphenyl)piperidine is a brominated aromatic piperidine derivative characterized by a phenyl ring substituted with bromine at position 2 and methyl groups at positions 4 and 6, directly attached to the piperidine nitrogen. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

属性

分子式 |

C13H18BrN |

|---|---|

分子量 |

268.19 g/mol |

IUPAC 名称 |

1-(2-bromo-4,6-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H18BrN/c1-10-8-11(2)13(12(14)9-10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |

InChI 键 |

BEUZDBXGLFCTRT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)Br)N2CCCCC2)C |

产品来源 |

United States |

准备方法

Nucleophilic Aromatic Substitution Using Brominated Dimethylphenyl Precursors

This method involves reacting 2-bromo-4,6-dimethylbromobenzene or a related brominated aromatic compound with piperidine under basic conditions.

- Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as acetonitrile or sulfolane, with the presence of a strong base like potassium tert-butoxide or sodium tert-amylate.

- Temperature: Elevated temperatures around 150–180 °C are used to facilitate nucleophilic substitution.

- Catalysts: Phase transfer catalysts such as tetra-n-butylammonium tetraphenylborate may be employed to enhance reaction efficiency.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix 2-bromo-4,6-dimethylbromobenzene, piperidine, sulfolane, and potassium tert-butoxide | Formation of N-(2-bromo-4,6-dimethylphenyl)piperidine intermediate |

| 2 | Bromination with N-bromosuccinimide or dibromohydantoin in acetonitrile at 20–25 °C | Selective bromination on aromatic ring if needed |

| 3 | Workup: Extraction, washing, recrystallization (solvent system dichloromethane:n-heptane = 1:4) | Purified 1-(2-bromo-4,6-dimethylphenyl)piperidine with yields up to ~90% |

This approach benefits from relatively few steps, simple operation, and high yields (around 87–90%), as demonstrated in analogous synthesis of 1-(4-bromophenyl)piperidine derivatives.

Stepwise Synthesis via Propiophenone Intermediates and Piperidine Alkylation

Another established route involves:

- Starting from 2-bromo-4,6-dimethylpropiophenone,

- Reacting with piperidine under basic conditions,

- Followed by reduction or further functional group transformations.

- Use of potassium carbonate as base,

- Solvents such as dry acetonitrile,

- Room temperature stirring for several hours to ensure complete alkylation,

- Workup involving acidification and extraction.

Example from Patent Literature:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 2-bromo-4,6-dimethylpropiophenone + piperidine + K2CO3 in dry acetonitrile, stirred at ambient temperature for 4 hours | Formation of piperidine alkylated product |

| 2 | Filtration, acidification with hydrochloric acid, extraction, purification | Isolated 1-(2-bromo-4,6-dimethylphenyl)piperidine hydrochloride salt |

This method is advantageous for its mild conditions and straightforward purification steps.

Reaction Optimization and Catalysis

- Use of tetra-n-butylammonium tetraphenylborate as a catalyst in bromination steps enhances selectivity and yield.

- Controlled temperature (10–25 °C) during bromination prevents overbromination and side reactions.

- Molar ratios of reagents are critical: typically, bromobenzene to piperidine to base ratios are maintained around 1:1.0–1.1:1.5–2.0 for optimal conversion.

- Purification by recrystallization using dichloromethane and n-heptane provides high purity products with GC purities exceeding 98%.

Data Table Summarizing Key Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | 2-bromo-4,6-dimethylbromobenzene + piperidine | Potassium tert-butoxide, sulfolane, 150–180 °C; Bromination with N-bromosuccinimide, 20–25 °C | 87–90 | Recrystallization (CH2Cl2/n-heptane) | High yield, few steps, phase transfer catalyst used |

| 2 | 2-bromo-4,6-dimethylpropiophenone + piperidine | Potassium carbonate, dry acetonitrile, room temperature, 4 h | Not specified | Acidification, extraction, crystallization | Mild conditions, suitable for hydrochloride salt preparation |

| 3 | N-phenylpiperidine | Bromination with dibromohydantoin, tetra-n-butylammonium tetraphenylborate catalyst, 15–40 °C | ~90 | Vacuum distillation or recrystallization | Catalyst improves bromination efficiency |

Research Discoveries and Advances

- Recent patents emphasize the use of alkali metal tert-butoxides and phase transfer catalysts to improve nucleophilic aromatic substitution efficiency and selectivity.

- The bromination step has been optimized to use mild brominating agents such as N-bromosuccinimide or dibromohydantoin , reducing harsh conditions and improving safety.

- The reaction sequence minimizes the number of steps, reducing production costs and environmental impact.

- Analogous synthetic strategies have been reported for related piperidine derivatives, confirming the robustness and adaptability of these methods.

化学反应分析

Substitution Reactions

The bromine atom at the 2-position of the aromatic ring serves as an electrophilic site for nucleophilic substitution. Common reactions include:

Aromatic Nucleophilic Substitution (SNAr)

-

Conditions: Polar aprotic solvents (DMF, DMSO), elevated temperatures (60–120°C), and bases (KCO, EtN).

-

Example: Reaction with piperazine derivatives yields N-arylpiperazine products, critical in medicinal chemistry .

| Substrate | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| 1-(2-Bromo-4,6-dimethylphenyl)piperidine | Piperazine | 1-(4,6-Dimethyl-2-piperazinophenyl)piperidine | 78% | DMF, 80°C, 12h |

Buchwald-Hartwig Amination

-

Catalyst: Pd(OAc)/Xantphos.

-

Scope: Coupling with aryl amines generates biaryl amines, enhancing drug-like properties .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-couplings, expanding structural diversity:

Suzuki-Miyaura Coupling

-

Conditions: Pd(PPh), NaCO, DME/HO (3:1), 90°C.

-

Example: Coupling with arylboronic acids produces biaryl derivatives.

| Boronic Acid | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | 1-(4,6-Dimethyl-2-(4-methoxyphenyl)phenyl)piperidine | 85% | Pd(PPh) |

Heck Reaction

Cyclization Reactions

The piperidine ring and aromatic system participate in intramolecular cyclizations:

Reductive Cyclization

-

Conditions: H (1 atm), Pd/C, EtOH.

-

Example: Forms fused bicyclic structures (e.g., tetrahydroquinolines) .

| Starting Material | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 1-(2-Bromo-4,6-dimethylphenyl)piperidine | 6-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline | 70% | H, Pd/C, 25°C |

Radical-Mediated Cyclization

Oxidation of Piperidine

-

Reagents: KMnO, HO/acetone.

-

Product: Piperidinone derivatives (e.g., 1-(2-Bromo-4,6-dimethylphenyl)piperidin-2-one) .

Mechanistic Insights

-

Steric Effects: 4,6-Dimethyl groups hinder para-substitution, directing reactivity to the ortho-bromo position .

-

Electronic Effects: The electron-rich piperidine ring activates the aryl bromide toward oxidative addition in cross-couplings.

Key Characterization Data

科学研究应用

1-(2-Bromo-4,6-dimethylphenyl)piperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

作用机制

The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)piperidine depends on its specific application. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, through binding or inhibition. The presence of the bromine atom and methyl groups can influence its binding affinity and selectivity for these targets, thereby modulating its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares 1-(2-Bromo-4,6-dimethylphenyl)piperidine with structurally related piperidine derivatives:

Physicochemical and Pharmacological Differences

- Hydrophobicity and Steric Effects : The 4,6-dimethyl groups on the phenyl ring of the target compound enhance hydrophobicity compared to analogs like 1-[(2-bromophenyl)methyl]piperidine, which lacks these substituents. This may improve membrane permeability or binding to hydrophobic protein pockets .

- Pharmacological Activity: While 1-(3-phenylbutyl)piperidine derivatives exhibit sigma-1 receptor (S1R) ligand activity due to their hydrophobic substituents , PCP derivatives act as NMDA receptor antagonists with pronounced CNS effects . The target compound’s direct phenyl attachment (vs. methylene linkers in analogs) may influence receptor binding orientation.

生物活性

1-(2-Bromo-4,6-dimethylphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(2-Bromo-4,6-dimethylphenyl)piperidine belongs to a class of compounds known as piperidines, characterized by a six-membered ring containing one nitrogen atom. The presence of the bromine and dimethyl groups on the phenyl ring influences its pharmacological properties.

1. Receptor Affinity and Antagonistic Properties

Research indicates that compounds with a piperidine structure often exhibit affinity for various neurotransmitter receptors, including dopamine and serotonin receptors. For instance, a study on structurally similar compounds highlighted significant receptor activity:

- Dopamine Receptors : Compounds demonstrated varying degrees of antagonistic activity against D2 receptors, with some derivatives showing IC50 values in the low nanomolar range, indicating strong binding affinity.

- Serotonin Receptors : The same compounds were evaluated for their affinity towards 5-HT1A and 5-HT2A receptors, revealing moderate to high binding affinities that suggest potential use in treating psychiatric disorders .

2. Inhibition of Enzymatic Activity

Another area of investigation is the compound's ability to inhibit key enzymes involved in metabolic pathways. For example, piperidine derivatives have been studied for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 1-(2-Bromo-4,6-dimethylphenyl)piperidine | TBD | DHFR |

| Other Piperidine Derivative | 13.70 - 47.30 | DHFR |

The inhibition of DHFR is particularly relevant in the context of cancer therapy, as it can impede cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine structure significantly affect biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like bromine enhances receptor affinity.

- Piperidine Modifications : Alterations in the piperidine ring itself can either increase or decrease biological potency depending on the nature and position of substituents .

Case Study 1: Antipsychotic Potential

A series of piperidine derivatives were synthesized and tested for their antipsychotic potential through multi-receptor affinity strategies. Among these, compounds structurally related to 1-(2-Bromo-4,6-dimethylphenyl)piperidine showed promising results in blocking dopamine pathways while minimizing side effects associated with traditional antipsychotics .

Case Study 2: Cancer Treatment Efficacy

In vitro studies demonstrated that certain piperidine derivatives exhibited potent cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values below 30 µM against MDA-MB-231 breast cancer cells, suggesting that modifications could lead to effective anticancer agents .

常见问题

Basic Question: What are the standard synthetic routes for 1-(2-Bromo-4,6-dimethylphenyl)piperidine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated aromatic intermediates (e.g., 2-bromo-4,6-dimethylbenzene derivatives) can react with piperidine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–120°C . Optimization focuses on controlling steric hindrance from the dimethyl groups; elevated temperatures and prolonged reaction times (12–24 hours) improve yields . Monitoring via TLC or HPLC ensures completion.

Advanced Question: How do researchers address regioselectivity challenges during functionalization of the brominated aromatic ring in this compound?

Methodological Answer:

Regioselectivity is influenced by steric and electronic effects from the 4,6-dimethyl groups. Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysts (e.g., Pd or Cu) can selectively modify the brominated position. For instance, Suzuki-Miyaura coupling with aryl boronic acids requires precise ligand selection (e.g., SPhos) to avoid undesired side reactions at the methyl-substituted positions . Computational modeling (DFT) aids in predicting reactive sites .

Basic Question: What analytical techniques are most reliable for confirming the structure of 1-(2-Bromo-4,6-dimethylphenyl)piperidine?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify the piperidine ring (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm for bromophenyl). NOESY confirms spatial proximity between substituents .

- X-ray Crystallography: Resolves absolute configuration and steric interactions, critical for validating synthetic accuracy .

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (C₁₃H₁₈BrN) with <2 ppm error .

Advanced Question: How can contradictory structure-activity relationship (SAR) data for piperidine derivatives be resolved in pharmacological studies?

Methodological Answer:

Contradictions often arise from variations in substituent positioning or assay conditions. Systematic SAR studies involve:

- Isosteric Replacement: Swapping the bromine atom with Cl or I to assess electronic effects .

- Biological Assays: Comparative in vitro testing (e.g., receptor binding assays) under standardized conditions (pH, temperature) .

- Meta-Analysis: Cross-referencing data from crystallographic (e.g., PDB entries) and computational docking studies to identify key pharmacophores .

Basic Question: What in vitro models are used to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Receptor Binding Assays: Screen for affinity at CNS targets (e.g., NMDA or σ receptors) using radiolabeled ligands (e.g., [³H]MK-801) .

- Enzyme Inhibition Studies: Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

- Cell Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa) to probe anticancer activity .

Advanced Question: How can computational modeling predict the drug-likeness and target interactions of this compound?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., NMDA receptors) using crystal structures from the PDB (e.g., 1PC ligand entry) .

- ADMET Prediction: Software like SwissADME forecasts permeability (LogP), bioavailability, and toxicity (e.g., hERG inhibition) .

- Molecular Dynamics (MD): Simulations in explicit solvent (e.g., water) assess conformational stability over 100+ ns trajectories .

Basic Question: What methodologies are employed to assess the compound’s toxicity profile in preclinical research?

Methodological Answer:

- In Vitro Toxicity: Ames test for mutagenicity and MTT assays in hepatocyte lines (e.g., HepG2) .

- In Vivo Studies: Acute toxicity in rodent models (LD₅₀ determination) and histopathological analysis .

- Safety Data Sheets (SDS): Reference hazard classifications (e.g., GHS pictograms) for handling guidelines .

Advanced Question: How do researchers mitigate steric strain in derivatives of 1-(2-Bromo-4,6-dimethylphenyl)piperidine during synthesis?

Methodological Answer:

- Conformational Analysis: X-ray crystallography identifies strained geometries (e.g., axial vs. equatorial substituents) .

- Ring Modifications: Introducing sp³-hybridized carbons or smaller substituents (e.g., F instead of Br) reduces steric clash .

- Solvent Effects: Low-polarity solvents (e.g., toluene) favor less crowded transition states in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。